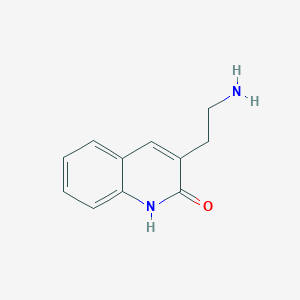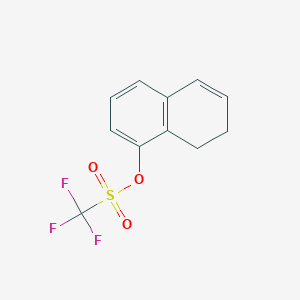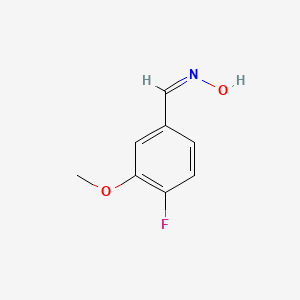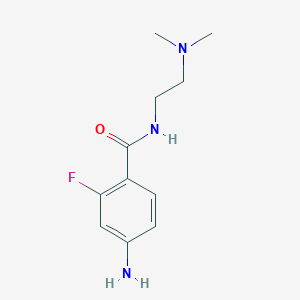
6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea. This reaction is carried out using bromine in chloroform as the oxidizing agent, followed by basification with ammonia . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred for several hours to complete the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 1-methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
- 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
Uniqueness
6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H3ClF3NOS |
|---|---|
Peso molecular |
253.63 g/mol |
Nombre IUPAC |
6-chloro-4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H3ClF3NOS/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |
Clave InChI |
MLDHLNIWMXPUIA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C(F)(F)F)NC(=O)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)

![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)

![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

amine](/img/structure/B11759356.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)


